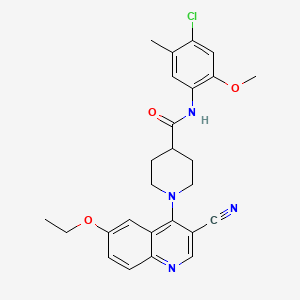![molecular formula C5H11ClN4S B2550273 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1955560-62-9](/img/structure/B2550273.png)
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride has been explored in the context of creating compounds with potential biological activity. In one study, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines was investigated, leading to the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors . The process involved ipso-substitution of the cyano group with the heterocyclic amine residue, confirmed by 1H NMR and ESI-MS data. The methylsulfanyl group remained intact throughout the synthesis, as evidenced by both stages of the reaction and supported by X-Ray crystallography data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was extensively characterized. X-Ray crystallography revealed that compound 4, a functionalized bypyridine, crystallizes in a non-centrosymmetric space group P-1 with a triclinic system. The crystal structure is characterized by intermolecular N···H contacts between two independent molecules of triazolylpyridine-2-amine. The 1H NMR spectra showed distinct signals for the methylsulfanyl group and the new pyridine cycle, indicating the successful transformation of the 1,2,4-triazine scaffold into a pyridine one .
Chemical Reactions Analysis
The chemical behavior of the 5-methylsulfanyl-4H-1,2,4-triazol-3-amine moiety during synthesis was noteworthy. Unlike its analogue with a mercaptogroup at the C5 position, which undergoes desulfurization, the methylsulfanyl group in this study did not undergo any transformation during the ipso-substitution and subsequent scaffold transformation. This stability is crucial for retaining the desired biological activity of the final compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from spectral data and elemental analysis. The presence of the methylsulfanyl group and its impact on the properties of the compound was evident from the 1H NMR spectra. The stability of this group during synthesis suggests that the compounds may retain their structural integrity under various conditions, which is important for their potential use as anti-inflammatory agents .
Anti-Inflammatory Activity Case Study
A related study focused on the synthesis of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives, aiming to discover new anti-inflammatory compounds. These derivatives were synthesized, purified, and characterized, followed by evaluation of their anti-inflammatory activity using the carrageenan-induced paw edema test in Wistar albino rats. One derivative, in particular, showed remarkable anti-inflammatory activity, comparable to indomethacin, a standard anti-inflammatory drug, but with a reduced risk of gastric irritation due to the absence of a carboxyl group in its structure . This suggests that the structural features of these compounds, including the sulfanyl group, play a significant role in their biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Ligand Complexes
- The compound is relevant in the synthesis of ligand complexes, such as in the study of water-soluble amine phenols used in complex formation with metals like Aluminum(III), Gallium(III), and Indium(III) (Caravan & Orvig, 1997).
Role in Synthesizing Heterocycles and Pharmaceuticals
- It contributes to the synthesis of 1,2,4-dithiazolidine-3,5-diones, useful as amino protecting groups in peptide, glycopeptide, and PNA syntheses (Barany et al., 2005).
Application in Electrophilic Amination
- The compound is used in the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, indicating its utility in synthesizing heterocyclic compounds (Counceller et al., 2012).
Antitumor Activity
- Derivatives of this compound, such as bis(s-triazole Schiff-base)s, have shown potential in antitumor activity against various cell lines, indicating its relevance in medicinal chemistry (Hu et al., 2008).
Transformation in Chemical Reactions
- In chemical syntheses, it can undergo transformations, as seen in the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines to yield triazole-4-thiocarboxamides (L'abbé et al., 1991).
Synthesis of Sulfur- and Nitrogen-Containing Derivatives
- The compound is integral in synthesizing sulfur- and nitrogen-containing derivatives, which have shown significant biological activity and potential for drug development (Farzaliyev et al., 2020).
Safety And Hazards
The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, Methyl-1H-1,2,4-triazole-3-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-4-7-5(9-8-4)10-3-2-6;/h2-3,6H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDKSPTAUOGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

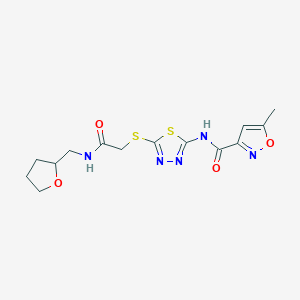
methanone](/img/structure/B2550194.png)
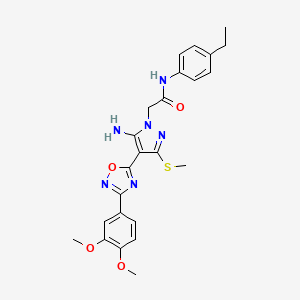
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2550203.png)
![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)
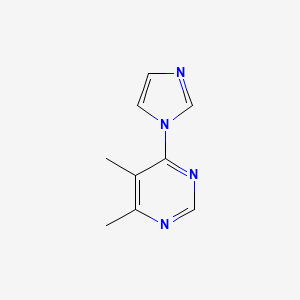
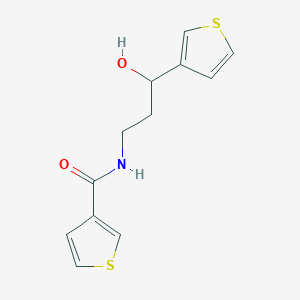


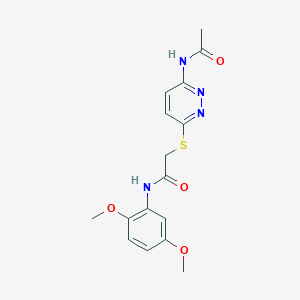
![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)
